Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate
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Overview
Description
Dimethyl 2,2’-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate is a complex organic compound with a unique structure that includes a chromene core
Preparation Methods
The synthesis of Dimethyl 2,2’-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate typically involves multi-step organic reactions. One common method includes the reaction of appropriate chromene derivatives with dimethyl oxalate under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Dimethyl 2,2’-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate undergoes various chemical reactions, including:
Scientific Research Applications
Dimethyl 2,2’-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets and pathways. The chromene core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Dimethyl 2,2’-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate can be compared with other chromene derivatives, such as:
2H/4H-Chromenes: These compounds share a similar core structure but differ in their functional groups and biological activities.
Coumarins: These compounds have a similar chromene core and are known for their anticoagulant properties.
The uniqueness of Dimethyl 2,2’-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18O8 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
methyl 2-[[9-(2-methoxy-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetate |
InChI |
InChI=1S/C18H18O8/c1-22-15(19)8-24-10-6-13(25-9-16(20)23-2)17-11-4-3-5-12(11)18(21)26-14(17)7-10/h6-7H,3-5,8-9H2,1-2H3 |
InChI Key |
KEFMWEOXNSYSAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OC |
Origin of Product |
United States |
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